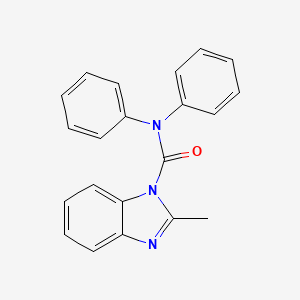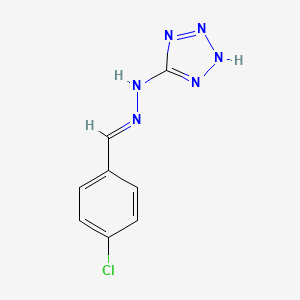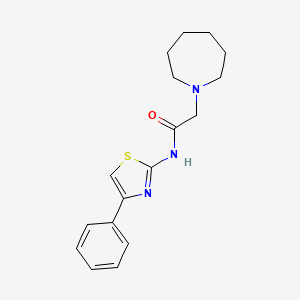
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide, also known as DMBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the family of benzimidazole derivatives and has been shown to possess a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in the cell. Additionally, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to possess a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, there are also limitations to the use of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain contexts. Additionally, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which could be used as anti-cancer agents. Another area of interest is the development of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide-based fluorescent probes for detecting DNA damage, which could be useful in a variety of contexts. Additionally, further research is needed to understand the mechanism of action of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide and to identify its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzimidazole with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylbenzimidazole with diphenylisocyanate or diphenylurea in the presence of a catalyst such as silver carbonate. The yield of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is typically high, and the compound can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has also been investigated for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for use in photodynamic therapy. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the activity of certain enzymes, making it a potentially useful tool for studying enzyme kinetics.
Propriétés
IUPAC Name |
2-methyl-N,N-diphenylbenzimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-16-22-19-14-8-9-15-20(19)23(16)21(25)24(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXDKBBURNVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)

![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)
